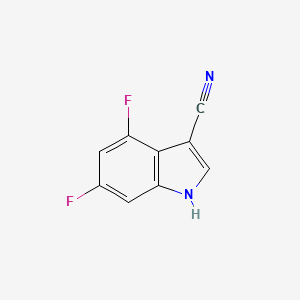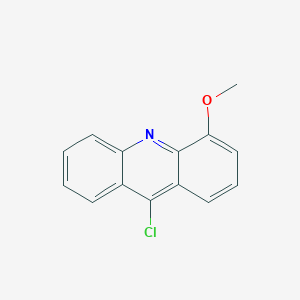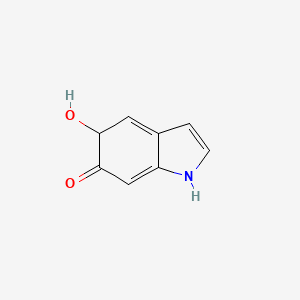
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-difluorophenyl)-3-fluoropyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-difluorophenyl)-3-fluoropyrrolidine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a pyrrolidine ring substituted with fluorine and difluorophenyl groups, and a tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-difluorophenyl)-3-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine and Difluorophenyl Groups:
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically done using tert-butyl chloroformate under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-difluorophenyl)-3-fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-difluorophenyl)-3-fluoropyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-difluorophenyl)-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis, particularly in the formation of carbon-carbon bonds.
4-tert-Butyl-4-chlorobutyrophenone: Used in various chemical reactions and as an intermediate in organic synthesis.
Methylammonium lead halide: Known for its applications in solar cells and other electronic devices.
Uniqueness
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-difluorophenyl)-3-fluoropyrrolidine-3-carboxylic acid stands out due to its unique combination of structural features, including the pyrrolidine ring, fluorine atoms, and difluorophenyl group
Properties
Molecular Formula |
C16H18F3NO4 |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
(3R,4R)-4-(2,4-difluorophenyl)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(23)20-7-11(16(19,8-20)13(21)22)10-5-4-9(17)6-12(10)18/h4-6,11H,7-8H2,1-3H3,(H,21,22)/t11-,16-/m0/s1 |
InChI Key |
BYTPDOJCQGIUTP-ZBEGNZNMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@](C1)(C(=O)O)F)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


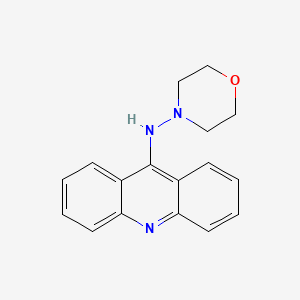
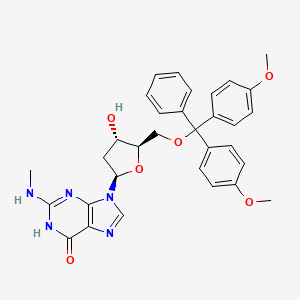
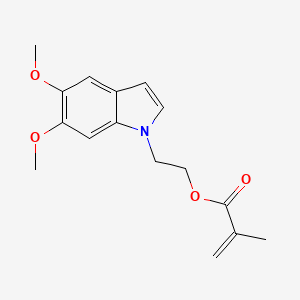
![(2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12939931.png)
![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
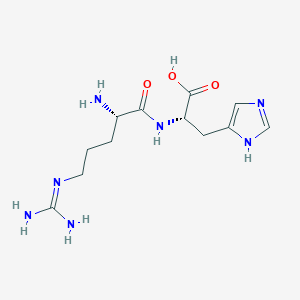
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
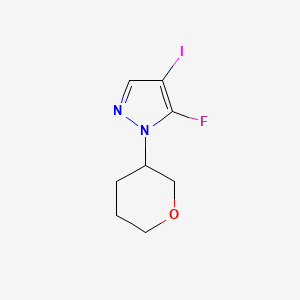
![tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12939956.png)

